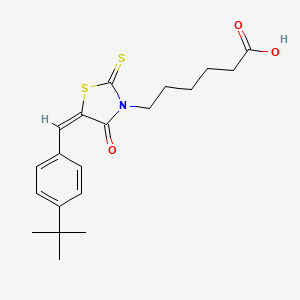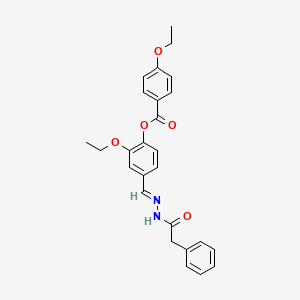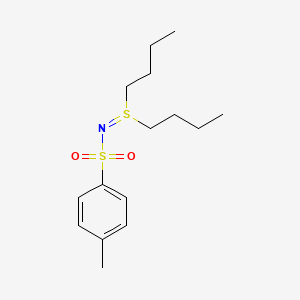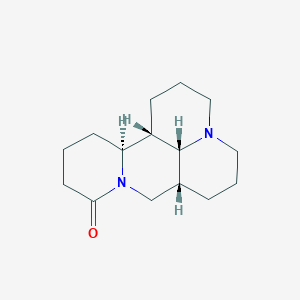![molecular formula C25H29N5 B12005310 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, exhibiting both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Chemical Reactions Analysis
The compound likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions could include substituted imidazole derivatives or related compounds.
Scientific Research Applications
Imidazole-containing compounds find applications across several scientific fields:
Medicine: Imidazoles exhibit diverse pharmacological activities, such as antibacterial, antifungal, and antiviral effects. Unfortunately, specific studies on our compound are scarce.
Chemistry: Researchers use imidazoles as building blocks for drug development due to their versatile reactivity.
Biology: Imidazole derivatives may interact with biological targets, affecting cellular processes.
Mechanism of Action
Without specific data on our compound, we can’t pinpoint its exact mechanism of action. imidazoles often modulate enzymatic activity, receptor binding, or ion channels.
Comparison with Similar Compounds
While direct comparisons are challenging, we can highlight the uniqueness of our compound within the imidazole family. Similar compounds include benzimidazoles, pyrazoles, and triazoles, each with distinct properties and applications .
Properties
Molecular Formula |
C25H29N5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-methyl-1-(2-methylimidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H29N5/c1-4-5-6-7-8-9-12-20-18(2)21(17-26)24-28-22-13-10-11-14-23(22)30(24)25(20)29-16-15-27-19(29)3/h10-11,13-16H,4-9,12H2,1-3H3 |
InChI Key |
VRHUPEKLAIZPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)

![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)



![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)


![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)

![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)

